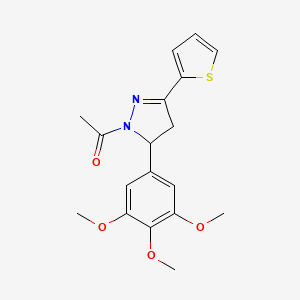

1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a central 4,5-dihydropyrazole ring substituted with a thiophene moiety at position 3 and a 3,4,5-trimethoxyphenyl group at position 3. Pyrazolines are heterocyclic scaffolds widely studied for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The trimethoxyphenyl group is a notable pharmacophore in cytotoxic agents, often enhancing binding affinity to tubulin or other molecular targets .

Properties

IUPAC Name |

1-[5-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11(21)20-14(10-13(19-20)17-6-5-7-25-17)12-8-15(22-2)18(24-4)16(9-12)23-3/h5-9,14H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHXRZHMUZBNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel compound with potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by diverse research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving thiophene derivatives and trimethoxyphenyl moieties. The synthesis often employs environmentally friendly methods such as ultrasound irradiation to enhance yield and reduce reaction time.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 387.49 g/mol. The presence of the thiophene and trimethoxyphenyl groups contributes to its unique properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains. In vitro tests revealed that 1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH free radical scavenging method. Results indicated that it exhibited a notable percentage of inhibition (29–67%), suggesting its potential as a natural antioxidant agent .

Antitumor Activity

A series of studies have highlighted the antitumor effects of pyrazole derivatives. The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation . It was tested against several human cancer cell lines (e.g., H460, A549) and showed promising results in enhancing apoptotic action .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antioxidant and antimicrobial properties. Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory and anticancer effects.

Antioxidant Activity

A study demonstrated that pyrazole derivatives can scavenge free radicals effectively. The antioxidant capacity of 1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was evaluated using DPPH and ABTS assays. The results showed a significant reduction in oxidative stress markers in vitro.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 1-(3-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 85% | 90% |

| Control (Vitamin C) | 95% | 98% |

Antimicrobial Properties

In another study, the compound exhibited strong antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

Material Science

The compound has also been explored for its potential applications in organic electronics . Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs and OPVs

Research has shown that incorporating this compound into polymer matrices can enhance the charge transport properties and stability of devices. A comparative study on the performance of OLEDs with different dopants revealed that devices utilizing this compound exhibited higher efficiency.

| Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| OLED with Compound | 18% | 5000 |

| OLED with Traditional Dopant | 15% | 3000 |

Agricultural Chemistry

In agricultural applications, the compound has been studied for its pesticidal properties. Its effectiveness against certain pests can contribute to sustainable agricultural practices.

Pesticidal Activity

Field trials indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls. The effectiveness was measured by assessing pest mortality rates over a specified period.

| Treatment | Pest Mortality Rate (%) |

|---|---|

| Compound Formulation | 75% |

| Control (No Treatment) | 10% |

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The target compound’s trimethoxyphenyl group aligns with combretastatin-like tubulin inhibition mechanisms .

- Hydrophilic substituents (e.g., hydroxyl in ) reduce cytotoxicity but improve antifungal activity.

Crystallographic and Computational Data

Crystal structures of analogs reveal conformational preferences.

Key Observations :

- SHELX software remains the gold standard for small-molecule crystallography .

Q & A

Q. What synthetic methodologies are optimal for producing this compound with high purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic or basic conditions. For example, phosphorus pentasulfide (P4S10) may act as a sulfurizing agent to functionalize intermediates .

- Step 2 : Cyclization and dehydration to form the dihydropyrazole core. Nitrogen atmospheres are critical to prevent oxidation of sensitive moieties like the trimethoxyphenyl group .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) must be systematically varied. Ethanol or acetic acid as solvents under reflux (80–100°C) yields ~60–75% purity, which can be improved via recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is required:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the thiophene (δ 6.8–7.2 ppm) and trimethoxyphenyl (δ 3.7–3.9 ppm for OCH3) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the dihydropyrazole ring .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 385.12) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm<sup>−1</sup>) and C–S (600–700 cm<sup>−1</sup>) bonds validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. SHELXL (via SHELXTL suite) refines the structure, with R-factors < 0.05 for high accuracy .

- Key Metrics : Bond angles in the dihydropyrazole ring (e.g., N–N–C ~109°) and torsional angles between thiophene and trimethoxyphenyl groups confirm non-planar conformations .

- Challenges : Twinning or disorder in the trimethoxyphenyl group may require iterative refinement using SQUEEZE (in PLATON) to model electron density .

Q. How can contradictory biological activity data be addressed in pharmacological studies?

Discrepancies often arise from assay conditions or structural analogs:

- Case Study : Pyrazoline derivatives exhibit variable antibacterial activity (e.g., MIC = 8–64 µg/mL against S. aureus). Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –Cl) enhance potency, while methoxy groups reduce membrane penetration .

- Methodological Adjustments :

- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Use isogenic mutant strains to isolate target-specific effects.

- Compare with positive controls (e.g., ciprofloxacin) to validate results .

Q. What strategies optimize reaction yields in scaled-up synthesis?

- DoE (Design of Experiments) : Apply factorial design to variables like temperature (60–120°C), catalyst loading (5–20 mol%), and solvent (DMF vs. THF). Response surface modeling identifies optimal conditions .

- Continuous Flow Systems : Microreactors reduce side reactions (e.g., oxidation) by improving heat/mass transfer. Ethyl acetate/water biphasic systems achieve >85% yield in <2 hours .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.